molecular formula C11H10O3 B173429 (R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 113867-23-5

(R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B173429
CAS RN: 113867-23-5
M. Wt: 190.19 g/mol
InChI Key: UYNMKOITXUEVCZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, also known as (R)-4-OTN, is a chemical compound that belongs to the class of naphthalene carboxylic acids. It is a chiral compound, meaning it has a non-superimposable mirror image. The compound has gained significant attention in scientific research due to its potential therapeutic applications in treating various diseases.

Mechanism of Action

The mechanism of action of (R)-4-OTN involves its interaction with various molecular targets. The compound has been shown to bind to the active site of COX-2 and inhibit its activity. It also inhibits the activity of 5-LOX by binding to its active site. (R)-4-OTN has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the replication of hepatitis C virus by interfering with viral RNA synthesis.
Biochemical and Physiological Effects
(R)-4-OTN has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and 5-LOX. The compound has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses. In addition, (R)-4-OTN has been found to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

(R)-4-OTN has several advantages for lab experiments. It is a chiral compound, which makes it useful for studying chiral separation techniques. The compound also exhibits various biochemical and physiological effects, making it useful for studying the mechanisms of inflammation, cancer, and viral infections. However, (R)-4-OTN has some limitations for lab experiments. It is a relatively new compound, and its synthesis and purification can be challenging. Moreover, the compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.

Future Directions

There are several future directions for studying (R)-4-OTN. One area of research could focus on the development of more efficient synthesis and purification methods for the compound. Another direction could be to study the pharmacokinetics and toxicity of (R)-4-OTN in vivo. Additionally, future studies could investigate the potential of (R)-4-OTN as a therapeutic agent for various diseases, including inflammation, cancer, and viral infections. Finally, research could focus on identifying other molecular targets of (R)-4-OTN and studying its interactions with these targets.

Scientific Research Applications

(R)-4-OTN has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammation. It has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses such as hepatitis C virus.

properties

CAS RN

113867-23-5

Product Name

(R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

(2R)-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14)/t8-/m1/s1

InChI Key

UYNMKOITXUEVCZ-MRVPVSSYSA-N

Isomeric SMILES

C1[C@H](CC(=O)C2=CC=CC=C21)C(=O)O

SMILES

C1C(CC(=O)C2=CC=CC=C21)C(=O)O

Canonical SMILES

C1C(CC(=O)C2=CC=CC=C21)C(=O)O

synonyms

(R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 mL (0.425 mol) of diethyl benzylmalonate were added dropwise to a stirred suspension of 28 g (0.7 mol) of NaH (60% dispersion in mineral oil) in 550 mL of absolute ethanol at room temperature. The reaction mixture was refluxed 2 h, then cooled to 50° C. and 47.1 mL (0.425 mol) of ethyl bromoacetate were added dropwise. The reaction mixture was refluxed 2 h, then quenched with 150 mL of water; a solution of 140 g (3.5 mol) of NaOH in 400 mL of water was added and the mixture was heated to reflux for 1 h. EtOH was removed in vacuo, the aqueous solution was washed with Et2O and then carefully brought to acidic pH with 350 mL of 37% HCl and extracted with AcOEt. The solvent was removed in vacuo and the resulting residue was heated to 180° C. for 30 min. After cooling to room temperature, 100 mL of 95% H2SO4 were added and the reaction mixture stirred for 2 h, then it was poured onto 500 g of crushed ice and extracted with Et2O. The organic phase was dried and the solvent removed in vacuo. The resulting residue was taken up in Et2O, washed with 40% NaOH solution then brought to acidic pH with 37% HCl and extracted with Et2O. The organic phase was dried and the solvent removed in vacuo. The resulting solid residue was triturated with Et2O, filtered and dried yielding 15 g of the title compound, used without further purification. m.p.=146-147° C. IR (cm−1): 2924, 1692, 1600; NMR (300 MHz, DMSO, δ ppm): 12.6-12.5 (bs, 1H); 7.9 (d, 1H); 7.6-7.5 (m, 1H); 7.4-7.3 (m, 2H); 3.3-3.1 (m, 3H); 2.7 (m, 2H). MS (m/z): 191.1 (MH+).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
47.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
140 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-benzylsuccinic acid (78.37 g, 0.376 mol) in sulfuric acid (98%, 300 mL) was stirred at 60° C. for 20 min, then poured onto ice (2 kg), followed by extraction with diethyl ether (2 L, twice). The organic phase was washed with water, dried over anhydrous sodium sulfate, and evaporated under vacuum to obtain a solid. The solid was recrystallized from ethyl acetate to obtain the title compound (65.14 g, yield 91%). 1HNMR (DMSO-d6) δ 12.4–12.2 (bs, 1H), 7.80 (d, J=7.8 Hz, 1H), 7.50 (m, 1H), 7.34–7.28 (m, 2H), 3.21–3.07 (m, 3H), 2.73 (m, 2H). See also U.S. Pat. No. 5,739,135; J. Med. Chem. 1982, 25, 535–538; Org. Prep. Proc. Int. 1987, 19, 447–449.
Quantity
78.37 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
91%

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